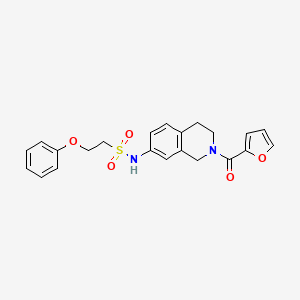

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide is a useful research compound. Its molecular formula is C22H22N2O5S and its molecular weight is 426.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Furan derivatives are known to interact with various targets or receptors in the body, acting as mao inhibitors, kappa opioid receptor agonists, sigma receptor agonists, gaba receptor agonists, cox-2 inhibitors, beta blockers, μ opioid receptor agonists, muscarinic receptor agonists, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives are known to interact with their targets in various ways, leading to changes in cellular function .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Furan derivatives are known to have good pharmacokinetic characteristics, improving solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives are known to have high therapeutic properties, encouraging the synthesis of a large number of novel chemotherapeutic agents .

Action Environment

The action of furan derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-phenoxyethanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis pathways, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H24N2O4S |

| Molecular Weight | 436.5 g/mol |

| CAS Number | 955698-30-3 |

The structure includes a furan ring and a tetrahydroisoquinoline moiety, which are known to influence biological activity through various interactions with biological macromolecules.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroisoquinoline Core : This can be achieved via the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

- Acylation with Furan-2-carbonyl Group : The introduction of the furan-2-carbonyl group is performed through an acylation reaction involving furan-2-carbonyl chloride and the tetrahydroisoquinoline in the presence of a base like triethylamine.

- Sulfonamide Formation : The final step involves the reaction with phenoxyethanesulfonamide to yield the target compound.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the sulfonamide group may facilitate hydrogen bonding with amino acid residues in target proteins. Additionally, the hydrophobic regions provided by the furan and tetrahydroisoquinoline structures suggest potential binding sites within enzyme active sites.

Antiviral Activity

Recent studies have indicated that compounds similar to this one exhibit antiviral properties. For instance, derivatives containing furan moieties have been identified as inhibitors of viral proteases such as SARS-CoV-2 main protease (Mpro) with promising IC50 values (e.g., 1.57 μM) . Although specific data on this exact compound is limited, structural similarities suggest potential antiviral efficacy.

Anti-inflammatory Properties

Research on related compounds has shown that furan-containing derivatives can exhibit anti-inflammatory activities. For example, certain substituted furan derivatives have demonstrated significant inhibition of pro-inflammatory cytokines in vitro . This suggests that this compound may possess similar anti-inflammatory effects.

Case Studies

- SARS-CoV-2 Inhibition : A study focused on furan derivatives indicated that modifications in structure could lead to enhanced inhibitory activity against SARS-CoV-2 Mpro. The study highlighted how specific substitutions influenced potency and selectivity .

- Anti-inflammatory Activity : Research has shown that compounds with similar structural motifs can reduce inflammation in experimental models by modulating cytokine expression and inhibiting NF-kB signaling pathways .

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5S/c25-22(21-7-4-12-29-21)24-11-10-17-8-9-19(15-18(17)16-24)23-30(26,27)14-13-28-20-5-2-1-3-6-20/h1-9,12,15,23H,10-11,13-14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCPUMITXFUIDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)NS(=O)(=O)CCOC3=CC=CC=C3)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.